molecular formula C13H18N4O B2724626 N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 303144-46-9

N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B2724626
CAS No.: 303144-46-9
M. Wt: 246.314
InChI Key: IJCJATDTPVANCR-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H18N4O and a molecular weight of 246.314. This compound is known for its unique structure, which includes a pyrimidine ring and a piperidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at temperatures ranging from 25°C to 80°C, depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves nucleophilic or electrophilic reagents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50°C.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-en-1-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide derivatives: These compounds have similar structures but different functional groups, leading to varied properties and applications.

    Pyrimidine-based compounds: These include other pyrimidine derivatives with different substituents on the ring.

    Piperidine-based compounds: These include other piperidine derivatives with different substituents on the ring.

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-2-6-14-12(18)11-4-9-17(10-5-11)13-15-7-3-8-16-13/h2-3,7-8,11H,1,4-6,9-10H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCJATDTPVANCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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